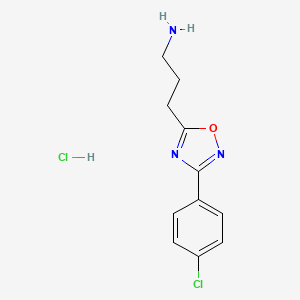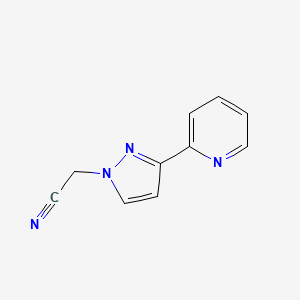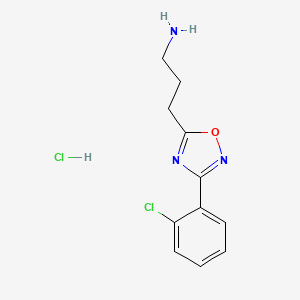![molecular formula C9H8BrN3O B1429372 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 872620-93-4](/img/structure/B1429372.png)
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
描述
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position.
生化分析
Biochemical Properties
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes, including cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness . These interactions are primarily mediated through binding to the active sites of these receptors, thereby blocking their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and effectiveness of the compound may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects. Higher doses can lead to toxicity, including liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels in cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of suitable precursors.
Bromination: Introduction of the bromine atom at the 5-position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
N-Methylation: The nitrogen atom can be methylated using methylating agents like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
相似化合物的比较
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the N-methyl and carboxamide groups.
N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Lacks the bromine atom.
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxamide group.
Uniqueness
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to the presence of all three functional groups: the bromine atom, the N-methyl group, and the carboxamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
属性
IUPAC Name |
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-11-9(14)7-4-13-8-6(7)2-5(10)3-12-8/h2-4H,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJZKBWXLYEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



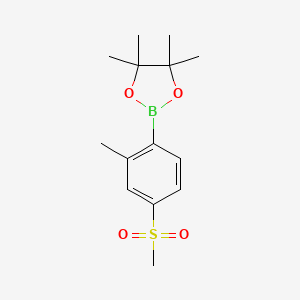
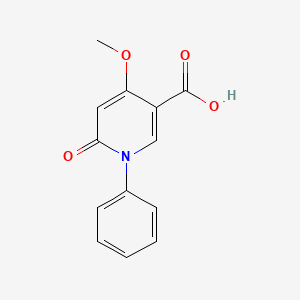
![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)
![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)
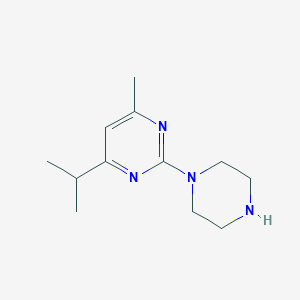
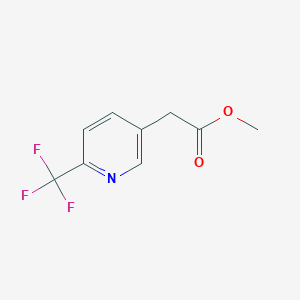
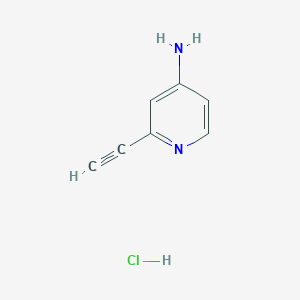
![[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester](/img/structure/B1429304.png)
